3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
Overview
Description
3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, also known as 3-hydroxy-2-(6-methyl-quinazolin-4-yl)amino-propionic acid hydrochloride or 3-hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid HCl, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been studied for its use in drug development, biochemistry, and physiology.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are integral to medicinal chemistry, known for their varied biological activities. These compounds form the core structure in over 200 naturally occurring alkaloids. Research has focused on enhancing the bioactive potentials of these molecules by introducing various moieties, leading to novel agents with significant antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the quinazoline nucleus's stability and versatility in drug development, especially in combating antibiotic resistance (Tiwary et al., 2016).
Neuroprotection and Neurological Disorders
Quinazoline derivatives play a significant role in neuroprotection and the treatment of neurological disorders. The kynurenine pathway, involving quinolinic acid, a potent neurotoxin, and kynurenic acid, a neuroprotectant, underscores the therapeutic potential in manipulating this pathway to treat neurological conditions. This involves reducing neurotoxic quinolinic acid levels while boosting neuroprotective kynurenic acid in the brain, offering new targets for drug development aimed at mitigating excitotoxicity and enhancing neuroprotection (Vámos et al., 2009).
Optoelectronic Materials
Beyond their biological activities, quinazoline derivatives have been investigated for their applications in optoelectronic materials. These compounds, due to their electron-rich properties, have been incorporated into luminescent small molecules and chelate compounds, showcasing their potential in photo- and electroluminescence. This has opened avenues for utilizing quinazoline and pyrimidine derivatives in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The incorporation of these heterocycles into π-extended conjugated systems significantly contributes to the development of materials with desirable optoelectronic properties (Lipunova et al., 2018).
properties
IUPAC Name |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQGWWOFDUMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1396965-92-6 | |
Record name | Serine, N-(6-methyl-4-quinazolinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396965-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.